molecular formula C15H12FN5O2 B11811233 4-Fluoro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline

4-Fluoro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline

Cat. No.: B11811233
M. Wt: 313.29 g/mol
InChI Key: ZSZUZNQHOYNTQD-UHFFFAOYSA-N
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Description

4-Fluoro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is a complex organic compound that features a triazole ring, a nitrophenyl group, and a fluoroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Coupling Reaction: The final step involves coupling the triazole derivative with fluoroaniline under suitable conditions, often using a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-Fluoro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The nitrophenyl group may participate in redox reactions, affecting cellular processes. The fluoroaniline moiety can enhance the compound’s binding affinity to its targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline
  • 4-Fluoro-N-((5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline
  • 4-Fluoro-N-((5-(3-nitrophenyl)-1H-1,2,3-triazol-3-yl)methyl)aniline

Uniqueness

4-Fluoro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is unique due to the specific positioning of the nitro group on the phenyl ring and the presence of the 1,2,4-triazole ring. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C15H12FN5O2

Molecular Weight

313.29 g/mol

IUPAC Name

4-fluoro-N-[[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methyl]aniline

InChI

InChI=1S/C15H12FN5O2/c16-11-4-6-12(7-5-11)17-9-14-18-15(20-19-14)10-2-1-3-13(8-10)21(22)23/h1-8,17H,9H2,(H,18,19,20)

InChI Key

ZSZUZNQHOYNTQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=N2)CNC3=CC=C(C=C3)F

Origin of Product

United States

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